3-溴-5-(三氟甲氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

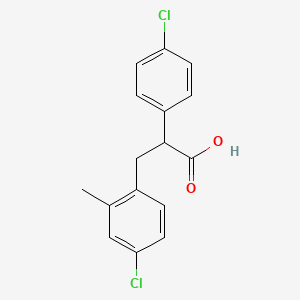

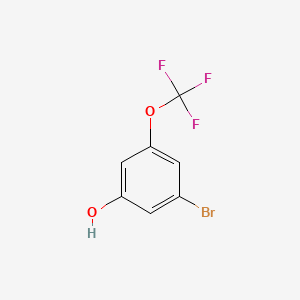

3-Bromo-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4BrF3O2 . It is used in various applications, including as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff, and in organic synthesis .

Molecular Structure Analysis

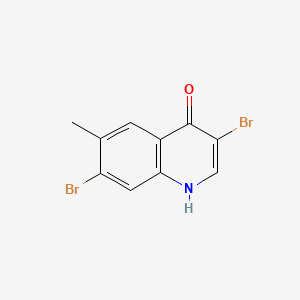

The molecular structure of 3-Bromo-5-(trifluoromethoxy)phenol consists of a phenol group with a bromine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethoxy)phenol include a molecular weight of 257.01 g/mol . The compound has a topological polar surface area of 29.5 Ų . Other properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

科学研究应用

DNA 结合和脲酶抑制: 在 Rasool 等人 (2021) 的研究中,合成了 3-溴-5-(三氟甲氧基)苯酚的衍生物,并检查了它们的 DNA 结合能力、脲酶抑制和抗氧化潜力。这些化合物通过插入模式与鲑鱼精子 DNA 产生了强烈的相互作用,并显示出显着的脲酶抑制和抗氧化活性。这突出了这些衍生物的潜在生物医学应用,包括在药物发现和开发具有特定生物活性的治疗剂中的应用 (Rasool 等人,2021).

不对称催化: 郭等 (2017) 探索了在不对称银催化的烯烃溴三氟甲氧基化分子间反应中使用三氟甲氧基化试剂。该过程代表了 3-溴-5-(三氟甲氧基)苯酚衍生物在催化中的一个新应用,能够将三氟甲氧基引入有机分子中,这由于三氟甲氧基赋予的独特性质而在药物、农用化学品和材料科学中引起了极大的兴趣 (Guo 等人,2017).

缓蚀: El-Lateef 等人 (2015) 对源自 3-溴-5-(三氟甲氧基)苯酚的席夫碱的研究证明了它们作为含氯酸性介质中碳钢缓蚀剂的有效性。这些化合物显示出显着的抑制效率,并且随着浓度的增加而增加,表明它们在保护金属免受腐蚀方面的潜在工业应用 (El-Lateef 等人,2015).

安全和危害

When handling 3-Bromo-5-(trifluoromethoxy)phenol, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

作用机制

Target of Action

3-Bromo-5-(trifluoromethoxy)phenol is primarily used in the synthesis of biologically active compounds . It is a key reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, the compound is transferred from boron to palladium, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling is a significant biochemical pathway that the compound affects . This pathway is crucial for the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Like other phenolic compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

The primary result of the action of 3-Bromo-5-(trifluoromethoxy)phenol is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide range of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives .

Action Environment

The efficacy and stability of 3-Bromo-5-(trifluoromethoxy)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling is typically performed under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

生化分析

Biochemical Properties

It is known that brominated phenols can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and can vary widely

Dosage Effects in Animal Models

The effects of different dosages of 3-Bromo-5-(trifluoromethoxy)phenol in animal models have not been reported in the literature . Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses.

属性

IUPAC Name |

3-bromo-5-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPUQZXDLKIRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682085 |

Source

|

| Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197239-47-6 |

Source

|

| Record name | 3-Bromo-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)